molecular formula C11H10Cl2N2 B13088082 2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile

2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B13088082
M. Wt: 241.11 g/mol
InChI Key: QTBMTYBKXIUHHH-FPLPWBNLSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile is an organic compound characterized by the presence of dichlorophenyl and dimethylamino groups attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with dimethylamine and acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-3-(dimethylamino)propionitrile
  • 2-(2,4-Dichlorophenyl)-3-(dimethylamino)butyronitrile
  • 2-(2,4-Dichlorophenyl)-3-(dimethylamino)pentanitrile

Uniqueness

2-(2,4-Dichlorophenyl)-3-(dimethylamino)acrylonitrile is unique due to its specific combination of dichlorophenyl and dimethylamino groups attached to an acrylonitrile moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H10Cl2N2

Molecular Weight

241.11 g/mol

IUPAC Name

(E)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C11H10Cl2N2/c1-15(2)7-8(6-14)10-4-3-9(12)5-11(10)13/h3-5,7H,1-2H3/b8-7-

InChI Key

QTBMTYBKXIUHHH-FPLPWBNLSA-N

Isomeric SMILES

CN(C)/C=C(/C#N)\C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CN(C)C=C(C#N)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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